2-{[5-(2,5-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
CAS No.:
Cat. No.: VC15347705
Molecular Formula: C20H18FN3O4S2
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18FN3O4S2 |
|---|---|
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C20H18FN3O4S2/c1-12-3-4-13(2)16(9-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-15-7-5-14(21)6-8-15/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | XSJUYRUBAAELRT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F |
Introduction
Molecular Formula and Functional Groups
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Molecular Formula: C20H18FN3O4S2
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The compound features:
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A dihydropyrimidine ring with a ketone group at the 6-position.
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A sulfonamide group attached to a 2,5-dimethylbenzene moiety.
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A thioether linkage connecting the pyrimidine ring to an acetamide group.
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A 4-fluorophenyl group attached to the acetamide nitrogen.
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Structural Highlights
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The dihydropyrimidine ring is partially saturated, contributing to its planar geometry and potential hydrogen bonding interactions.
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The sulfonyl and fluorophenyl groups enhance the compound's lipophilicity and electronic properties, which may influence biological activity.
Synthesis Pathway
The synthesis of compounds like this typically involves:
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Formation of the dihydropyrimidine core through a Biginelli reaction or related methods.
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Introduction of the sulfonamide group via sulfonyl chloride derivatives reacting with amines or thiols.
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Coupling reactions to attach the fluorophenylacetamide moiety.
These steps often require controlled conditions (e.g., temperature, pH) and catalysts to ensure high yields and purity.
Mechanistic Insights
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The presence of a sulfonamide group suggests potential biological activity, as many sulfonamides exhibit antimicrobial or anticancer properties by inhibiting enzymes like carbonic anhydrase or dihydropteroate synthase.
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The fluorophenyl group may enhance binding affinity to biological targets due to its electron-withdrawing properties.
Comparative Analysis
While specific data for this compound is unavailable, structurally similar compounds have demonstrated:
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Anticancer activity: Inhibition of cell proliferation through apoptosis induction .
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Anti-inflammatory effects: Potential inhibition of enzymes like COX or LOX .
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Antimicrobial properties: Disruption of bacterial metabolic pathways.
Analytical Characterization
To confirm its structure and purity, the following techniques are typically employed:
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NMR Spectroscopy (1H and 13C): For identifying chemical shifts corresponding to aromatic, aliphatic, and functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To detect functional groups such as sulfonamides (S=O stretch) and amides (C=O stretch).
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X-ray Crystallography: For detailed structural elucidation, including bond angles and molecular geometry.
Drug Development
This compound could serve as a lead molecule in designing drugs targeting:
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Cancer: By modifying substituents on the pyrimidine or sulfonamide groups to optimize cytotoxicity.
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Inflammation: As a potential inhibitor of inflammatory enzymes.
Molecular Docking Studies
In silico studies could predict binding affinities to specific protein targets, guiding further experimental validation.
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